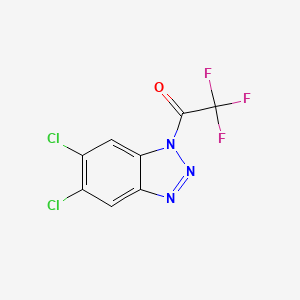
N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to N-(5-chloro-2-pyridinyl)-3-(4-isopropylphenyl)acrylamide often involves cascade reactions and intermolecular annulations. For example, the intermolecular cascade annulation of N-(arylsulfonyl)acrylamides with dual alkyl C(sp3)-H bonds produces indanes and pyrrolidin-2-ones through a sequence of C-H bond functionalization, aryl migration, and desulfonylation, highlighting the complexity and versatility of synthetic routes available for acrylamide derivatives (Hu et al., 2017).
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is critical for their chemical reactivity and physical properties. For instance, the synthesis and structure-activity relationships of various acrylamide derivatives have been explored, revealing how substitutions on the acrylamide moiety affect their biological activity and physical properties (Nishikawa et al., 1989). These studies demonstrate the importance of molecular structure in determining the compound's overall characteristics.
Chemical Reactions and Properties
Acrylamide derivatives engage in a variety of chemical reactions, offering a range of functionalities. For example, the Tf2O-mediated cyclization of α-acyl-β-(2-aminopyridinyl)acrylamides to N-substituted 4H-pyrido[1,2-a]pyrimidin-4-imines showcases the reactivity of acrylamide derivatives under specific conditions, leading to the formation of complex heterocyclic structures (Rao et al., 2020). These reactions are essential for developing new materials and pharmaceuticals.
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as thermoresponsiveness, are of great interest. Poly(N-isopropylacrylamide-co-acrylamide) copolymers, for instance, exhibit a sharp phase transition temperature around physiological conditions, making them ideal for biomedical applications (Fundueanu et al., 2009). Understanding these properties is crucial for designing materials with specific applications.
Chemical Properties Analysis
The chemical properties of this compound and related compounds are determined by their functional groups and molecular structure. For instance, the presence of acrylamide groups can facilitate various bond-forming reactions, including polymerizations and cross-linking reactions, which are fundamental for creating polymeric materials with desired characteristics. The synthesis and evaluation of antimicrobial activity of some new 3-(pyrrol-4-yl)acrylamide derivatives highlight the potential of acrylamide derivatives in developing new antimicrobial agents (Kemskyi et al., 2023).
属性
IUPAC Name |
(E)-N-(5-chloropyridin-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-12(2)14-6-3-13(4-7-14)5-10-17(21)20-16-9-8-15(18)11-19-16/h3-12H,1-2H3,(H,19,20,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMKVJKQUSDBRH-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-1-(4-chlorophenyl)-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5606773.png)
![1-[(1H-benzimidazol-2-ylthio)methyl]-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5606780.png)
![methyl 2-({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)benzoate](/img/structure/B5606808.png)
![3-(1-benzyl-1H-imidazol-2-yl)-1-[(3,5-dimethyl-4-isoxazolyl)methyl]piperidine](/img/structure/B5606822.png)
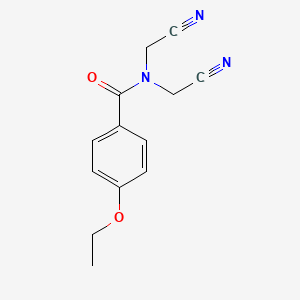
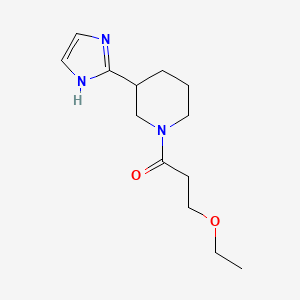
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}benzamide](/img/structure/B5606838.png)
![5-[(4-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5606839.png)
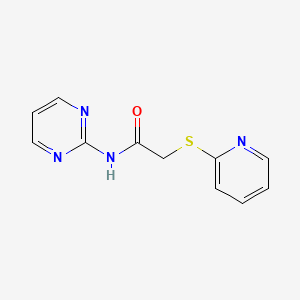
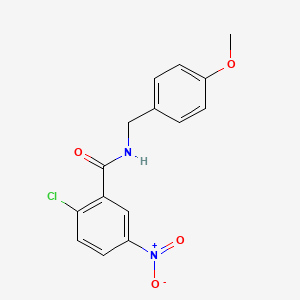
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-ethoxybenzylidene)acetohydrazide](/img/structure/B5606847.png)
![4-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N,N,5,6-tetramethyl-2-pyrimidinamine](/img/structure/B5606870.png)
![1-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5606876.png)
